

Spectroscopic Profile of 2-Ethylcrotonaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylcrotonaldehyde**

Cat. No.: **B3428050**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethylcrotonaldehyde** (CAS No: 19780-25-7), a key intermediate in various chemical syntheses. This document compiles predicted and available experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid in research and development.

Spectroscopic Data Summary

The following tables summarize the expected and reported quantitative spectroscopic data for **2-Ethylcrotonaldehyde**. Due to the limited availability of specific experimental data in public databases, predicted values based on the analysis of similar α,β -unsaturated aldehydes are also included for a comprehensive understanding.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehydic H	9.0 - 10.0	Singlet	-
Vinylic H	6.5 - 7.5	Quartet	~7
Methylene H (-CH ₂ -)	2.0 - 2.5	Quartet	~7.5
Methyl H (vinylic)	1.8 - 2.2	Doublet	~7
Methyl H (ethyl)	1.0 - 1.3	Triplet	~7.5

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment	Chemical Shift (δ , ppm)
Carbonyl C (C=O)	190 - 205
Vinylic C (α -carbon)	135 - 150
Vinylic C (β -carbon)	145 - 160
Methylene C (-CH ₂ -)	20 - 30
Methyl C (vinylic)	10 - 20
Methyl C (ethyl)	10 - 15

“

A ¹³C NMR spectrum for **2-Ethylcrotonaldehyde** is available from suppliers like Sigma-Aldrich, though specific chemical shift values are not detailed here.[\[1\]](#)[\[2\]](#)

Table 3: Infrared (IR) Spectroscopic Data

Functional Group	Absorption Range (cm ⁻¹)	Intensity
C=O Stretch (conjugated aldehyde)	1685 - 1710	Strong
C=C Stretch (conjugated)	1620 - 1650	Medium
Aldehydic C-H Stretch	2700 - 2760 and 2800 - 2860	Medium, often two bands
Vinylic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 3000	Medium to Strong

“

For α,β -unsaturated aldehydes, the carbonyl (C=O) stretching vibration is typically observed in the 1685-1710 cm⁻¹ range.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The characteristic aldehydic C-H stretching appears as two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 4: Mass Spectrometry (MS) Data

Fragmentation Ion	Predicted m/z	Description
[M] ⁺	98	Molecular Ion
[M-1] ⁺	97	Loss of aldehydic proton
[M-29] ⁺	69	α -cleavage, loss of CHO
[M-43] ⁺	55	McLafferty rearrangement

“

The molecular weight of **2-Ethylcrotonaldehyde** is 98.14 g/mol .[\[1\]](#) In mass spectrometry, aldehydes typically show a molecular ion peak. Common fragmentation patterns include α -cleavage (loss of the CHO group) and the McLafferty rearrangement.[\[8\]](#)[\[9\]](#)

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Transition	Predicted λ_{max} (nm)	Solvent
$\pi \rightarrow \pi$	210 - 240	Ethanol or Hexane
$n \rightarrow \pi$	300 - 350	Ethanol or Hexane

“

As a conjugated system, **2-Ethylcrotonaldehyde** is expected to exhibit a $\pi \rightarrow \pi^*$ transition at a longer wavelength compared to non-conjugated aldehydes. The $n \rightarrow \pi^*$ transition will also be present but with a weaker intensity.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized protocols that can be adapted for the analysis of **2-Ethylcrotonaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **2-Ethylcrotonaldehyde** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

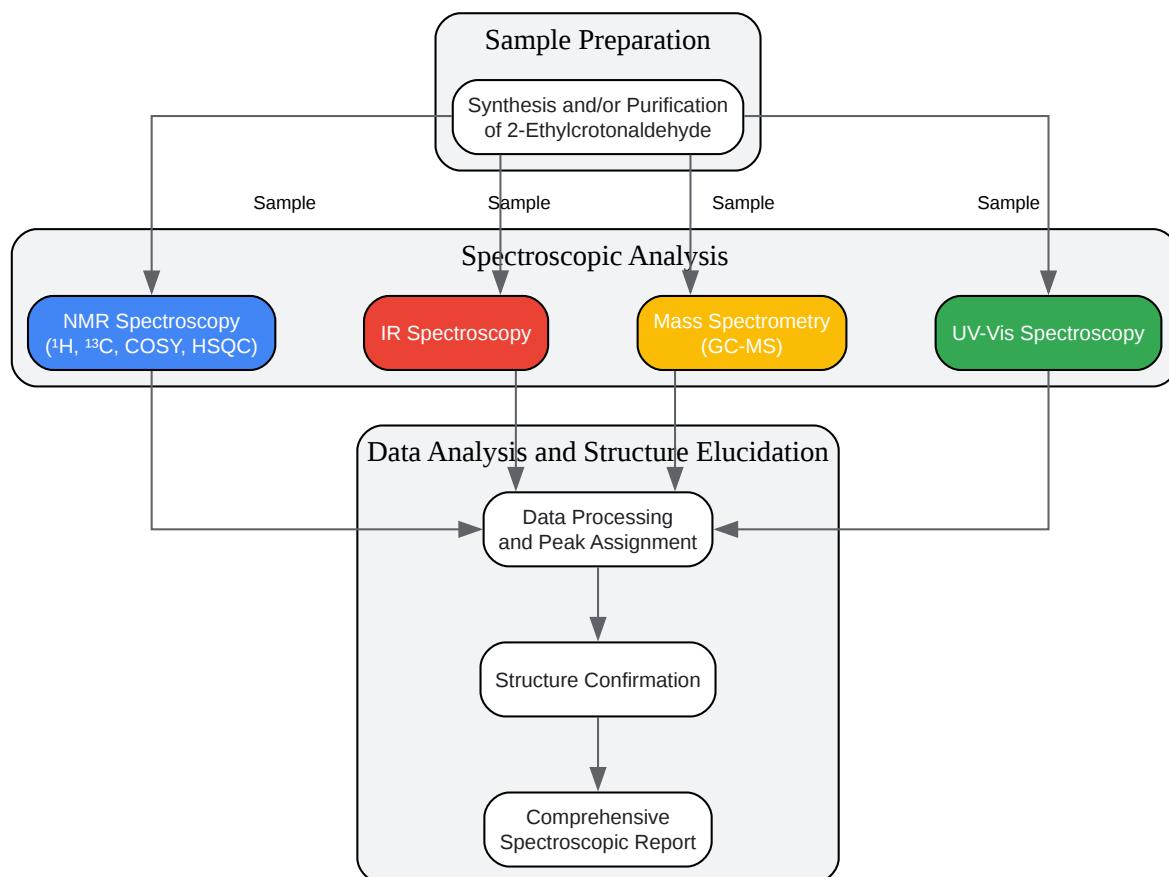
- ^1H NMR Spectroscopy:
 - Instrument: 400 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 s.
 - Acquisition time: 2-4 s.
 - Spectral width: -2 to 12 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: 100 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2 s.
 - Acquisition time: 1-2 s.
 - Spectral width: -5 to 220 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: As a liquid, **2-Ethylcrotonaldehyde** can be analyzed neat. Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

- Parameters:
 - Scan range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)


- Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
 - Injector temperature: 250 °C.
 - Oven program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
 - Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: m/z 30 - 300.
 - Source temperature: 230 °C.
 - Quadrupole temperature: 150 °C.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of **2-Ethylcrotonaldehyde** in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λ_{max} . A typical starting concentration would be in the range of 10^{-4} to 10^{-5} M.
- Instrumentation: Dual-beam UV-Vis spectrophotometer.
- Procedure:
 - Use a matched pair of quartz cuvettes (1 cm path length).
 - Fill the reference cuvette with the pure solvent.
 - Fill the sample cuvette with the prepared solution.
 - Record the spectrum over a range of approximately 200 - 400 nm.
 - The wavelength of maximum absorbance (λ_{max}) should be identified.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2-Ethylcrotonaldehyde**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of **2-Ethylcrotonaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Butenal, 2-ethyl- | C6H10O | CID 5362897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ETHYLCROTONALDEHYDE(19780-25-7) 13C NMR spectrum [chemicalbook.com]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 5. Crotonaldehyde | C4H6O | CID 447466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 8. Visualizer loader [nmrdb.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylcrotonaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3428050#spectroscopic-data-of-2-ethylcrotonaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com